molecular formula C8H6BrIO B14413234 1-(4-Bromophenyl)-2-iodoethanone CAS No. 81585-72-0

1-(4-Bromophenyl)-2-iodoethanone

Cat. No.: B14413234
CAS No.: 81585-72-0
M. Wt: 324.94 g/mol
InChI Key: RNUBOFBGXIQXKN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-iodoethanone is an organic compound with the molecular formula C8H6BrIO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-iodoethanone can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by iodination. The reaction typically involves the use of bromine and iodine in the presence of a catalyst such as aluminum trichloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-iodoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetophenones, while oxidation and reduction reactions can produce corresponding alcohols or ketones .

Scientific Research Applications

1-(4-Bromophenyl)-2-iodoethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-iodoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenol
  • 4-Bromoacetophenone

Comparison: 1-(4-Bromophenyl)-2-iodoethanone is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-2-iodoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUBOFBGXIQXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437062
Record name 1-(4-bromophenyl)-2-iodoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81585-72-0
Record name 1-(4-bromophenyl)-2-iodoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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